Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-: is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a 3,5-dihydroxyphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dihydroxyphenylmethylamine, which is then reacted with a suitable pyridine derivative under controlled conditions to form the desired product. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3,5-dihydroxy-N-phenyl-
- Benzamidine
Uniqueness
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern and the presence of both benzamide and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
821784-57-0 |
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Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[5-[(3,5-dihydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O3/c20-19(25)14-3-1-2-13(6-14)15-7-16(11-21-10-15)22-9-12-4-17(23)8-18(24)5-12/h1-8,10-11,22-24H,9H2,(H2,20,25) |
InChI Key |
YZWQZMDLAUYIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
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